Molecular Weight and Lipophilicity Differentiation: Target Compound Versus Non-Butoxy N-Benzylbenzenesulfonamide Analogs
The target compound (C19H25NO3S, MW 347.5) is substantially larger and more lipophilic than its closest commercially available N-benzylbenzenesulfonamide analogs that lack the 2-butoxy substituent. The molecular weight difference of approximately 72 Da relative to N-benzyl-2,5-dimethylbenzenesulfonamide (C15H17NO2S, MW 275.37) corresponds to the butoxy (–OC4H9) addition plus one extra oxygen atom . This size increase is accompanied by an estimated XLogP increase of approximately 1.8–2.2 units (from ~2.8–3.0 for the non-butoxy analog to ~4.8–5.0 for the target compound), based on the known contribution of an n-butoxy group to partition coefficient [1]. The additional ether oxygen in the butoxy chain increases the hydrogen bond acceptor count from 2 to 3, which may differentially affect target binding interactions .
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 347.5 g/mol; estimated XLogP ≈ 4.8–5.0; H-bond acceptors = 3 |
| Comparator Or Baseline | N-Benzyl-2,5-dimethylbenzenesulfonamide: MW = 275.37 g/mol, XLogP ≈ 2.8–3.0, H-bond acceptors = 2 (CAS 257953-11-0) |
| Quantified Difference | ΔMW = +72.1 Da (+26%); estimated ΔXLogP = +1.8 to +2.2 units |
| Conditions | Calculated/estimated values based on molecular formula and structural contribution methods; no experimental LogP data available for either compound |
Why This Matters
The significantly higher molecular weight and lipophilicity of this compound place it in a different drug-likeness and permeability space than simpler N-benzylbenzenesulfonamides, which may be advantageous or disadvantageous depending on the screening objective (e.g., CNS penetration vs. peripheral target engagement).
- [1] PubChem. 4-Butoxybenzenesulfonamide. CID 2049187. XLogP = 2.1. Demonstrates the contribution of a para-butoxy group to computed LogP of a benzenesulfonamide scaffold. Accessed May 2026. View Source
